Cas no 21948-10-7 (benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride)

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride structure
21948-10-7 structure
Nome del prodotto:benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
Numero CAS:21948-10-7
MF:C17H20ClNO3
MW:321.798604011536
MDL:MFCD00035101
CID:254564
PubChem ID:14104115

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Serine,O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (9CI)
    • (R)-2-AMINO-3-BENZYLOXY-PROPIONIC ACID BENZYL ESTER
    • O-BENZYL-(D)-SERINE
    • O-BENZYL-(D)-SERINE BENZYL ESTER
    • Benzyl O-benzyl-L-serinate
    • L-serine, O-(phenylmethyl)-, phenylmethyl ester
    • benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
    • EN300-260472
    • AKOS026670554
    • BGAVLJMLSSCOSD-UHFFFAOYSA-N
    • CS-0215554
    • O-benzyl-D,L-serine benzyl ester hydrochloride
    • A4701
    • 21948-10-7
    • benzyl 2-amino-3-phenylmethoxypropanoate;hydrochloride
    • Z2050017722
    • BENZYL2-AMINO-3-(BENZYLOXY)PROPANOATEHYDROCHLORIDE
    • SCHEMBL11024444
    • o-Benzyl-dl-Serine Benzyl Ester HCl
    • Benzyl O-benzyl-D-serinatehydrochloride
    • BENZYL (2R)-2-AMINO-3-(BENZYLOXY)PROPANOATE HYDROCHLORIDE
    • G44607
    • MDL: MFCD00035101
    • Inchi: InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m1/s1
    • Chiave InChI: ZYSSRDBCZVJBPQ-MRXNPFEDSA-N
    • Sorrisi: N[C@@H](C(OCC1C=CC=CC=1)=O)COCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 285.13657
  • Massa monoisotopica: 285.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 8
  • Complessità: 296
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 61.6Ų

Proprietà sperimentali

  • Densità: 1.158
  • Punto di ebollizione: 438.2°C at 760 mmHg
  • Punto di infiammabilità: 181.5°C
  • Indice di rifrazione: 1.573
  • PSA: 61.55

benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-260472-0.25g
benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
21948-10-7 95.0%
0.25g
$188.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-281569-1 g
O-Benzyl-(D)-serine benzyl ester,
21948-10-7
1g
¥2,858.00 2023-07-11
Fluorochem
011436-5g
o-Benzyl-(D)-serine benzyl ester
21948-10-7 97%
5g
£1426.00 2022-03-01
Enamine
EN300-260472-1g
benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
21948-10-7 95%
1g
$470.0 2023-09-14
Enamine
EN300-260472-5g
benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
21948-10-7 95%
5g
$1364.0 2023-09-14
Ambeed
A735938-1g
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
21948-10-7 95+%
1g
$381.0 2024-07-28
1PlusChem
1P00BDM0-2.5g
O-BENZYL-(D)-SERINE BENZYL ESTER
21948-10-7 95%
2.5g
$1197.00 2025-02-25
A2B Chem LLC
AF30056-10g
O-Benzyl-(d)-serine benzyl ester
21948-10-7 95%
10g
$2166.00 2024-04-20
A2B Chem LLC
AF30056-500mg
O-Benzyl-(d)-serine benzyl ester
21948-10-7 95%
500mg
$407.00 2024-04-20
A2B Chem LLC
AF30056-1g
O-Benzyl-(d)-serine benzyl ester
21948-10-7 95%
1g
$530.00 2024-04-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:21948-10-7)benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
A4701
Purezza:99%
Quantità:1g
Prezzo ($):343.0